3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate
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Overview
Description
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate is an organic compound that features both dimethoxyphenyl and trimethoxybenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate typically involves esterification reactions. One common method is the reaction between 3,4-dimethoxyphenol and 2,3,4-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and more efficient catalysts. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds with active sites, influencing the activity of enzymes like tubulin and heat shock protein 90 (Hsp90) . This interaction can lead to the inhibition of these enzymes, resulting in various biological effects, including anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
3,4,5-Trimethoxybenzoic acid: Contains the trimethoxybenzoate group and is used in similar applications.
Uniqueness
3,4-Dimethoxyphenyl 2,3,4-trimethoxybenzoate is unique due to its combination of both dimethoxyphenyl and trimethoxybenzoate groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C18H20O7 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) 2,3,4-trimethoxybenzoate |
InChI |
InChI=1S/C18H20O7/c1-20-13-8-6-11(10-15(13)22-3)25-18(19)12-7-9-14(21-2)17(24-5)16(12)23-4/h6-10H,1-5H3 |
InChI Key |
LDCMFZIDVAWOPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)C2=C(C(=C(C=C2)OC)OC)OC)OC |
Origin of Product |
United States |
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